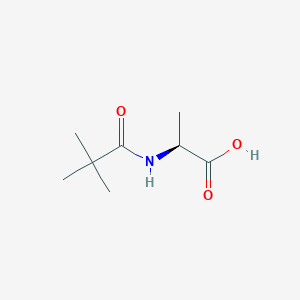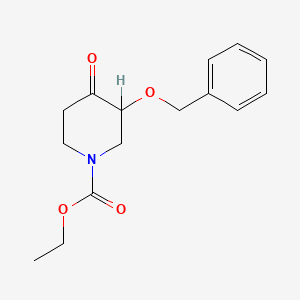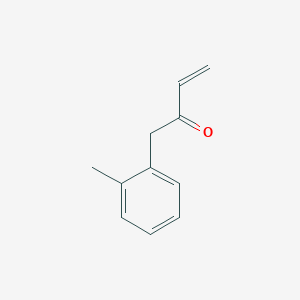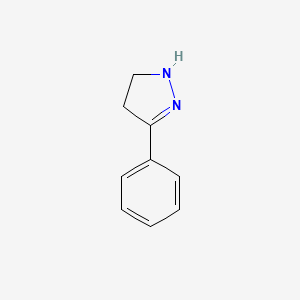
(S)-3-amino-1-benzylazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-amino-1-benzylazepan-2-one is a chemical compound with the molecular formula C13H18N2O It is a chiral molecule, meaning it has a non-superimposable mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-1-benzylazepan-2-one typically involves the use of specific starting materials and reagents. One common method involves the reaction of benzylamine with a suitable azepanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and yield of the compound .
化学反応の分析
Types of Reactions
(S)-3-amino-1-benzylazepan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .
科学的研究の応用
(S)-3-amino-1-benzylazepan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (S)-3-amino-1-benzylazepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to (S)-3-amino-1-benzylazepan-2-one include:
- 3-Amino-1-phenylazepan-2-one
- 3-Amino-1-methylazepan-2-one
- 3-Amino-1-ethylazepan-2-one
Uniqueness
This compound is unique due to its specific structure, which includes a benzyl group attached to the azepanone ring. This structural feature may confer unique chemical and biological properties, making it distinct from other similar compounds .
特性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
3-amino-1-benzylazepan-2-one |
InChI |
InChI=1S/C13H18N2O/c14-12-8-4-5-9-15(13(12)16)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,14H2 |
InChIキー |
WUBFFASJCUPUCX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(=O)C(C1)N)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Chloro-6-[(4-methoxybenzyl)oxy]-2-methylpyrimidine](/img/structure/B8758761.png)







